TMSCl can act as a methyl group donor in organic synthesis. The methyl group (CH₃) is a fundamental building block in many organic molecules. TMSCl can be used to introduce this group to other molecules through reactions like methylation. While there are other established methylating agents, TMSCl offers some potential advantages. It's a water-soluble compound, which can be desirable for certain reactions. Additionally, the leaving group (chloride ion) is relatively unreactive, potentially leading to cleaner reactions compared to some other methylating agents ().
TMSCl can be used to induce osmotic stress in cells. Osmotic stress occurs when there's an imbalance in the concentration of solutes (dissolved particles) between a cell and its environment. TMSCl, being a small, water-soluble molecule, can readily enter cells. This influx of solute disrupts the cell's water balance, leading to a stressed state. Researchers can utilize TMSCl to study how cells respond to osmotic stress, providing insights into cellular physiology and adaptation mechanisms ().
TMSCl is a naturally occurring compound found in marine environments. It's produced by some phytoplankton species and plays a role in the global sulfur cycle. Researchers are studying the role of TMSCl in marine ecosystems, particularly its contribution to DMS (dimethyl sulfide) production. DMS is a gas released from the ocean that plays a role in atmospheric chemistry and climate regulation ().
Trimethylsulfonium chloride is an organic compound with the chemical formula . It is a sulfonium salt characterized by a central sulfur atom bonded to three methyl groups, resulting in a trigonal pyramidal molecular geometry. The compound appears as colorless crystals and is highly soluble in polar solvents such as ethanol, while being very hygroscopic. It decomposes at temperatures around 100 °C . Trimethylsulfonium chloride is often utilized in organic synthesis and has been studied for its unique chemical properties and reactivity.
The reactivity of trimethylsulfonium chloride primarily involves its conversion to other compounds through nucleophilic substitution reactions. For example, it can react with strong nucleophiles to form various products:
Trimethylsulfonium chloride can be synthesized through several methods:
Trimethylsulfonium chloride serves various purposes in chemical synthesis and industrial applications:
Research has shown that trimethylsulfonium chloride exhibits interesting interactions based on solvent polarity. For instance, studies indicate that the rate of its solvolysis varies significantly across different solvents, highlighting the importance of solvent effects on its reactivity . The conversion mechanisms have been explored using density functional theory calculations, revealing insights into how environmental factors influence reaction pathways.
Trimethylsulfonium chloride belongs to a class of sulfonium compounds that share structural similarities but differ in their properties and applications. Here are some comparable compounds:
Compound | Formula | Molecular Weight (g/mol) | Properties |
---|---|---|---|
Trimethylsulfonium bromide | 157 | Colorless crystals, decomposes at 172 °C | |
Trimethylsulfonium iodide | 204 | Colorless crystals, decomposes at 203-207 °C | |
Trimethylsulfonium tetrafluoroborate | 163.97 | Melting point = 205-210 °C | |
Trimethylsulfonium methylsulfate | 188.27 | Melting point = 92-94 °C |
Trimethylsulfonium chloride is unique due to its specific counterion (chloride), which influences its reactivity profile and solubility characteristics compared to other sulfonium salts. Its applications in herbicide formulation further distinguish it from similar compounds, which may not have such agricultural relevance .
Trimethylsulfonium chloride is an organic sulfonium salt with the molecular formula C₃H₉ClS [1]. The compound consists of a trimethylsulfonium cation [(CH₃)₃S]⁺ paired with a chloride anion [Cl]⁻ [2]. The molecular weight of trimethylsulfonium chloride is 112.62 grams per mole, with an exact mass of 112.0113492 daltons [1].
The structural characteristics of trimethylsulfonium chloride are defined by the central sulfur atom bonded to three methyl groups, forming a positively charged sulfonium ion [3]. The compound is systematically named trimethylsulfanium chloride according to International Union of Pure and Applied Chemistry nomenclature [1]. The Chemical Abstracts Service registry number for this compound is 3086-29-1 [4].
The molecular structure exhibits characteristic features of sulfonium salts, where the sulfur atom carries a formal positive charge while maintaining tetrahedral electron pair geometry around the central atom [3] [5]. The compound exists as discrete ionic units in the solid state, with the trimethylsulfonium cation electrostatically associated with the chloride anion [6].
X-ray crystallographic studies reveal that the trimethylsulfonium ion adopts a trigonal pyramidal molecular geometry at the sulfur atom [3] [5]. This geometry results from the tetrahedral arrangement of electron pairs around the central sulfur atom, with three bonding pairs to the methyl groups and one lone pair of electrons [7]. The trigonal pyramidal structure is characteristic of sulfonium compounds and distinguishes them from other organosulfur species [6].
The molecular geometry determination through crystallographic analysis demonstrates that the three carbon atoms are positioned in a pyramidal arrangement around the central sulfur atom [5]. This configuration maximizes the separation between the electron pairs while maintaining optimal bonding distances [6]. The trigonal pyramidal geometry is maintained consistently across different trimethylsulfonium salts, indicating the inherent stability of this structural arrangement [3].
Crystallographic data establish that the carbon-sulfur-carbon bond angles in trimethylsulfonium chloride are approximately 102 degrees [3] [5]. These bond angles are slightly compressed from the ideal tetrahedral angle of 109.5 degrees due to the presence of the lone pair on the sulfur atom [7]. The reduction in bond angle is consistent with Valence Shell Electron Pair Repulsion theory, which predicts that lone pairs occupy more space than bonding pairs [7].
The carbon-sulfur bond distances in the trimethylsulfonium cation measure 177 picometers [3] [5]. These bond lengths are characteristic of single carbon-sulfur bonds in sulfonium compounds and reflect the sp³ hybridization of the sulfur atom [6]. The uniformity of the three carbon-sulfur bond distances indicates equivalent bonding between the central sulfur atom and each methyl group [5].
Comparative crystallographic studies of related trimethylsulfonium salts confirm the consistency of these structural parameters across different counteranions [6]. The bond angles and distances remain remarkably stable, demonstrating the inherent geometric preferences of the trimethylsulfonium cation regardless of the associated anion [3].
Trimethylsulfonium chloride exhibits thermal decomposition rather than conventional melting, with decomposition occurring at approximately 100 degrees Celsius [3] [5]. This relatively low decomposition temperature distinguishes trimethylsulfonium chloride from other sulfonium salts, which typically decompose at higher temperatures [3]. The thermal decomposition process involves the breakdown of the sulfonium-carbon bonds, leading to the formation of volatile products .
Comparative thermal analysis reveals significant variations in decomposition temperatures among different trimethylsulfonium salts. Trimethylsulfonium bromide decomposes at 172 degrees Celsius, while trimethylsulfonium iodide decomposes between 203-207 degrees Celsius [3] [5]. These differences correlate with the size and electronegativity of the counteranion, with larger anions generally providing greater thermal stability [3].
The thermal decomposition pathway of trimethylsulfonium chloride typically involves the elimination of methyl chloride and the formation of dimethyl sulfide . This decomposition mechanism is characteristic of sulfonium salts and represents a fundamental limitation for high-temperature applications [9].
Trimethylsulfonium chloride demonstrates exceptional solubility in polar solvents, exhibiting very high solubility in both water and ethanol [3] [5] [10]. The high solubility in water results from the ionic nature of the compound and the ability of the polar solvent to stabilize the separated ions through solvation [10]. The trimethylsulfonium cation forms favorable interactions with water molecules through ion-dipole forces [10].
The compound displays pronounced hygroscopic properties, readily absorbing moisture from the atmosphere [3] [5] . This hygroscopic nature is attributed to the high affinity of the ionic compound for water molecules and the formation of hydrated crystal structures [11] [12]. The moisture absorption can be significant enough to affect the compound's handling and storage requirements .
Solubility studies indicate that trimethylsulfonium chloride maintains high solubility across a range of polar solvents but shows limited solubility in non-polar media [10]. The solubility profile reflects the ionic character of the compound and the necessity for polar solvation to stabilize the dissociated ions [13].
The stability profile of trimethylsulfonium chloride is characterized by sensitivity to elevated temperatures and moisture [3] . The compound remains stable under ambient conditions but undergoes rapid decomposition when heated above 100 degrees Celsius [3] [5]. This thermal instability limits the compound's utility in high-temperature applications and necessitates careful temperature control during storage and handling .
Chemical stability studies demonstrate that trimethylsulfonium chloride is relatively stable in neutral aqueous solutions but may undergo hydrolysis under extreme pH conditions [3]. The compound exhibits good stability in dry conditions but rapidly absorbs atmospheric moisture due to its hygroscopic nature [12]. The absorption of moisture can lead to deliquescence and potential chemical changes in the compound [11].
Long-term stability assessments indicate that trimethylsulfonium chloride maintains its chemical integrity when stored under appropriate conditions, including low temperature and controlled humidity . The compound's stability is enhanced by storage in sealed containers with desiccants to prevent moisture absorption [12]. Environmental factors such as light exposure have minimal impact on the compound's stability compared to temperature and humidity effects .
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₉ClS | [1] |
Molecular Weight (g/mol) | 112.62 | [1] |
CAS Registry Number | 3086-29-1 | [4] |
Exact Mass (Da) | 112.0113492 | [1] |
Decomposition Temperature (°C) | 100 | [3] |
Molecular Geometry | Trigonal Pyramidal | [3] [5] |
C-S-C Bond Angle (degrees) | ~102 | [3] [5] |
C-S Bond Distance (pm) | 177 | [3] [5] |
Color/Appearance | Colorless crystals | [3] [5] |
Water Solubility | Very soluble | [3] [10] |
Ethanol Solubility | Very soluble | [3] [5] |
Hygroscopic Nature | Very hygroscopic | [3] |
Compound | Formula | Molecular Weight (g/mol) | Decomposition/Melting Point (°C) | Crystal System |
---|---|---|---|---|
Trimethylsulfonium chloride | [(CH₃)₃S]⁺Cl⁻ | 112.5 | 100 (decomp.) | Not specified |
Trimethylsulfonium bromide | [(CH₃)₃S]⁺Br⁻ | 157.0 | 172 (decomp.) | Not specified |
Trimethylsulfonium iodide | [(CH₃)₃S]⁺I⁻ | 204.0 | 203-207 (decomp.) | Monoclinic |
Trimethylsulfonium tetrafluoroborate | [(CH₃)₃S]⁺[BF₄]⁻ | 163.97 | 205-210 (m.p.) | Not specified |
Trimethylsulfonium methylsulfate | [(CH₃)₃S]⁺CH₃OSO₃⁻ | 188.27 | 92-94 (m.p.) | Orthorhombic |